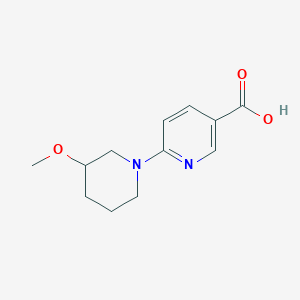![molecular formula C13H10ClFN2O2 B1491886 3-氯-6-(2-氟苯基)吡啶并[2,3-c]嘧啶-4-羧酸乙酯 CAS No. 2098137-23-4](/img/structure/B1491886.png)
3-氯-6-(2-氟苯基)吡啶并[2,3-c]嘧啶-4-羧酸乙酯
描述
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a chemical compound. It shares some similarities with ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, which has been synthesized and studied for its biological activity .
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was confirmed using X-ray diffraction (XRD) and characterized by spectroscopic techniques . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .科学研究应用
合成和抗菌活性
对 3-氯-6-(2-氟苯基)吡啶并[2,3-c]嘧啶-4-羧酸乙酯及其衍生物的研究表明它们在合成具有显着抗菌活性的化合物方面具有潜力。一项研究详细介绍了 7-氯-6-氟-1-乙基-1, 4-二氢-4-氧代吡啶并[2,3-c]嘧啶-3-羧酸及其衍生物的合成。这些化合物对金黄色葡萄球菌-15、大肠杆菌-1515 和铜绿假单胞菌-29 等多种细菌表现出 100 μg/ml 的最低抑菌浓度,表明它们在开发新的抗菌剂方面具有重要意义 (Guo 等,1988)。此外,还实现了一种新的 6-氟-4(1H)-氧代吡啶并[2,3-c]嘧啶-3-羧酸乙酯衍生物的合成方法,进一步促进了对新的抗菌物质的探索 (Miyamoto & Matsumoto, 1990)。
除草活性
3-氯-6-(2-氟苯基)吡啶并[2,3-c]嘧啶-4-羧酸乙酯衍生物也因其除草活性而被探索。例如,合成了新型 3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)吡啶并[2,3-c]嘧啶衍生物,并在低至 1 微克/毫升的浓度下显示出抑制叶绿素的有希望的结果,并对双子叶植物表现出显着的除草活性 (Xu 等,2008)。
复杂杂环的合成
该化合物及其相关结构已被用于合成复杂杂环化合物,突出了它们在有机化学中的多功能性。例如,报道了新型吡唑并[3,4-c]嘧啶衍生物的合成,证明了该化合物在为进一步药理学评估创建新的分子结构中的效用 (Zabska 等,1998)。
作用机制
Target of action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have been found to have good biological activity and have been widely studied in drug molecules .
Mode of action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. The presence of electronegative atoms like fluorine and chlorine might influence its interaction with biological targets .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have shown diverse biological activities and pharmacological properties .
Result of action
Compounds with similar structures have shown diverse biological activities and pharmacological properties .
生化分析
Biochemical Properties
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and prolonged cholinergic signaling . Additionally, this compound has been shown to interact with gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential as a ligand with high affinity for these sites .
Cellular Effects
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and gamma-hydroxybutyric acid. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior . In addition, Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate has been reported to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate interacts with gamma-hydroxybutyric acid binding sites, potentially modulating the activity of these receptors and influencing downstream signaling pathways . These interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate maintains its inhibitory effects on acetylcholinesterase and its interactions with gamma-hydroxybutyric acid binding sites, suggesting sustained neuroprotective and anti-inflammatory properties .
Dosage Effects in Animal Models
The effects of Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects have been observed, including impaired motor function and behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which may contribute to the compound’s overall biological activity. Additionally, Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate has been shown to affect metabolic flux and alter metabolite levels in cells, further influencing cellular function and behavior .
Transport and Distribution
The transport and distribution of Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and receptors, influencing its localization and accumulation. Studies have shown that Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is distributed throughout the body, with higher concentrations observed in the brain and liver .
Subcellular Localization
The subcellular localization of Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It has been observed to accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular processes . Additionally, post-translational modifications and targeting signals may direct Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate to specific organelles, further influencing its activity and function .
属性
IUPAC Name |
ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)9-7-11(16-17-12(9)14)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZYTWIDCDNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



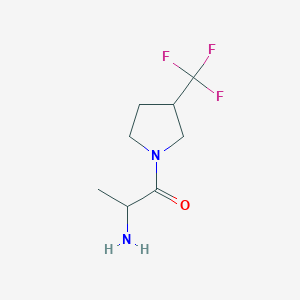
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)

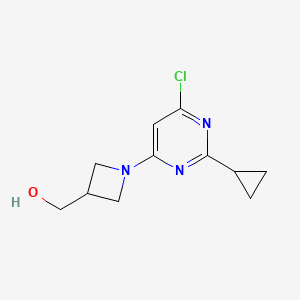
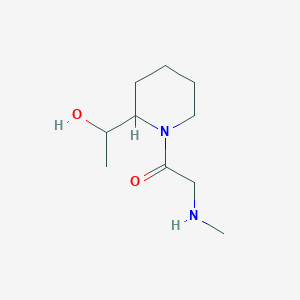
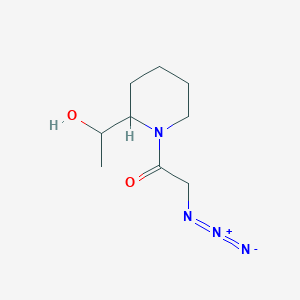
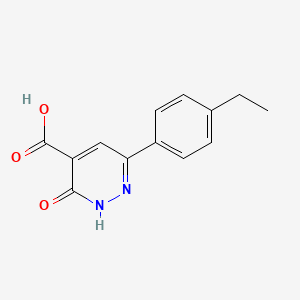
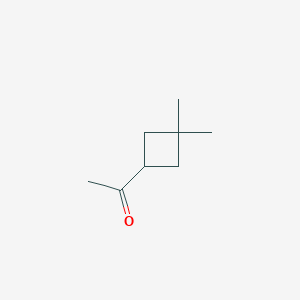

![2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1491815.png)
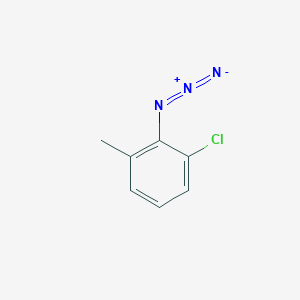
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
